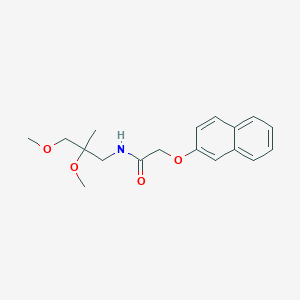
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H23NO3
- Molecular Weight: 301.386 g/mol
- Purity: Typically 95%.
The compound is believed to exhibit its biological effects primarily through modulation of neurotransmitter receptors, particularly histamine receptors. It may act as an antagonist at H1 and H3 receptor sites, influencing various physiological processes such as inflammation and neurotransmission .
Biological Activities
- Antihistaminic Activity:
- Neuroprotective Effects:
-
Antitumor Potential:
- Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to elucidate these pathways fully.
Case Studies
Several studies have evaluated the biological effects of related compounds, providing insights into the potential effects of this compound:
-
Study on Histamine Receptor Antagonists:
A study evaluated the pharmacokinetics and biological effects of various H1 antagonists, revealing that compounds with similar structures exhibited significant antihistaminic activity and long durations of action in vivo . This suggests that this compound may also have prolonged effects. -
Neuroprotective Study:
Research focusing on NMDA receptor antagonists highlighted compounds that modulate glutamate signaling pathways effectively. The implications for neuroprotection are significant, suggesting that further research into this compound could reveal similar protective effects against excitotoxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(22-3,13-21-2)12-19-17(20)11-23-16-9-8-14-6-4-5-7-15(14)10-16/h4-10H,11-13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUPHGEWZYEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














